molecular formula C7H14ClNO2 B3077928 2-(1-Aminocyclopentyl)acetic acid hydrochloride CAS No. 1049720-85-5

2-(1-Aminocyclopentyl)acetic acid hydrochloride

Cat. No.: B3077928
CAS No.: 1049720-85-5
M. Wt: 179.64 g/mol
InChI Key: KFOJPDHGYZIFNB-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopentyl)acetic acid hydrochloride (CAS 1049720-85-5) is a specialized cyclopentane-constrained building block crucial for advanced peptide research. With a molecular formula of C 7 H 14 ClNO 2 and a molecular weight of 179.64 g/mol, this compound serves as a key precursor for the synthesis of γ-peptides . Its primary research value lies in the construction of stable helical foldamers. Studies employing density functional methods have demonstrated that oligomers of this compound exhibit a strong preference for forming right-handed (P) 2.5 14 -helices, a conformation that is further stabilized in polar solvents . The incorporation of the aminocyclopentyl constraint directly influences the backbone dihedral angles, granting researchers precise control over the three-dimensional structure of synthetic peptides . This makes it an invaluable tool for structure-based design, enabling the development of novel biologically active γ-peptides with tailored functions and enhanced stability. The compound is provided for Research Use Only and is strictly not for diagnostic or therapeutic purposes. Please refer to the available safety data sheets for proper handling and storage information.

Properties

IUPAC Name

2-(1-aminocyclopentyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-7(5-6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOJPDHGYZIFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58885-92-0, 1049720-85-5
Record name 2-(1-Aminocyclopentyl)acetic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-aminocyclopentyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Neutral Endopeptidase Inhibition

One of the primary applications of 2-(1-Aminocyclopentyl)acetic acid hydrochloride is as a neutral endopeptidase (NEP) inhibitor . NEP plays a crucial role in the metabolism of bioactive peptides, including those involved in cardiovascular regulation. By inhibiting this enzyme, the compound can enhance the effects of natriuretic peptides, which are vital for diuresis and vasodilation.

  • Therapeutic Uses : The inhibition of NEP has been linked to the treatment of various conditions such as:
    • Hypertension
    • Heart failure
    • Pulmonary arterial hypertension
    • Renal insufficiency

The patent WO2012065953A1 discusses the utility of such compounds in prolonging the biological effects of peptides like atrial natriuretic peptide (ANP), thereby providing therapeutic benefits in managing cardiovascular disorders .

Role in Neurodegenerative Disorders

Research indicates that derivatives of 2-(1-Aminocyclopentyl)acetic acid may also have applications in treating neurodegenerative diseases. The compound's ability to modulate neuropeptide activity suggests potential use in conditions like Alzheimer’s disease and other forms of dementia, where neuropeptide signaling is disrupted.

Peptide Synthesis

This compound serves as a building block in peptide synthesis . Its structure allows it to be incorporated into peptide chains, facilitating the development of novel peptides with enhanced biological activities.

Synthesis Techniques

The compound can be synthesized using various coupling reagents that minimize side reactions during peptide formation. Techniques such as solid-phase peptide synthesis (SPPS) often utilize this compound due to its favorable properties .

  • Key Advantages :
    • High purity (>95%)
    • Versatile application in synthesizing complex peptides

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study on NPY Analogues

A dissertation highlighted the synthesis and conformational analysis of neuropeptide Y (NPY) analogues containing this compound. The research demonstrated that incorporating 2-(1-Aminocyclopentyl)acetic acid derivatives could significantly alter the biological activity and receptor binding affinity of these peptides .

Pharmacological Investigations

Pharmacological studies have shown that compounds similar to 2-(1-Aminocyclopentyl)acetic acid can effectively inhibit NEP, leading to increased levels of beneficial peptides in circulation, thus providing therapeutic effects for cardiovascular diseases .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryNEP inhibition for hypertension and heart failure
Neurodegenerative DisordersPotential treatment for Alzheimer’s disease
Peptide SynthesisBuilding block for novel peptides

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(1-Aminocyclopentyl)acetic Acid Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications/Research Findings References
This compound 1049720-85-5 C₇H₁₂ClNO₂ 177.63 Cyclopentane core; amino and acetic acid groups Pharmaceutical intermediate; peptide backbone modification
1-Aminocyclopropane-1-carboxylic Acid (ACC) 22059-21-8 (free acid) C₄H₇NO₂ 117.10 Cyclopropane ring; amino and carboxylic acid groups Ethylene biosynthesis precursor in plants; studied in plant stress responses
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride 1909314-12-0 C₆H₁₂ClNO₂ 165.62 Cyclopropane with aminomethyl and acetic acid groups Structural analog for constrained peptide design; improves pharmacokinetic properties
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride 223425-82-9 C₇H₁₄ClNO₂ 179.65 Cyclobutane core; aminomethyl and acetic acid groups Building block in medicinal chemistry; enhances steric hindrance in drug candidates
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride Not specified C₉H₁₈ClNO₂ 202.69 Methyl-substituted cyclopentane; aminomethyl group Investigated for conformational effects in bioactive molecules; improves target selectivity
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid Hydrochloride Not specified C₇H₁₂ClNO₂ 177.63 Bicyclo[1.1.1]pentane core; phenyl isostere Replaces phenyl rings in drug design; enhances metabolic stability and solubility
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride 1417805-94-7 C₇H₁₄ClNO₂ 179.65 Cyclopropane ring; methyl ester derivative Prodrug intermediate; used in ester-based drug delivery systems

Key Findings:

Structural Rigidity vs. Bioactivity :

  • The cyclopentane and bicyclo[1.1.1]pentane cores impose distinct conformational constraints, reducing rotational freedom and improving binding affinity to biological targets compared to linear analogs .
  • ACC (cyclopropane derivative) lacks a hydrochloride salt in its natural form but is critical in plant biology, unlike synthetic pharmaceutical analogs .

Pharmaceutical Applications: this compound and its methyl-substituted cyclopentyl analog (C₉H₁₈ClNO₂) are prioritized in peptide synthesis due to their ability to mimic natural amino acids while resisting enzymatic degradation . The bicyclo[1.1.1]pentane derivative serves as a non-planar phenyl substitute, reducing toxicity in CNS-targeting drugs .

Synthetic Utility :

  • Methyl ester derivatives (e.g., CAS 1417805-94-7) act as prodrugs, improving oral bioavailability through esterase-mediated hydrolysis .

Biological Activity

2-(1-Aminocyclopentyl)acetic acid hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural similarities to neurotransmitters. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

  • Molecular Formula : C₇H₁₄ClNO₂
  • Molecular Weight : Approximately 179.64 g/mol
  • Structure : The compound features an amino group attached to a cyclopentyl ring, classifying it as a cyclic amino acid derivative. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications.

Research indicates that this compound may interact with various receptors in the central nervous system (CNS), suggesting its potential role in pain modulation and neuroprotection. Its mechanism likely involves the modulation of neurotransmitter systems due to its structural similarity to amino acids and neurotransmitters.

Pain Modulation and Neuroprotection

Preliminary studies have suggested that this compound may exhibit analgesic properties. For instance, it has been shown to influence pain pathways in animal models, indicating a possible role in managing chronic pain conditions. Additionally, its neuroprotective effects have been observed in models of neurodegeneration, where it may help reduce neuronal cell death under stress conditions.

Interaction with Receptors

The compound is believed to interact with various receptors, including:

  • Adenosine Receptors : It may modulate adenosine receptor activity, which is crucial for regulating neuroinflammation and neuronal excitability.
  • Glutamate Receptors : Potential interactions with glutamate receptors could influence excitatory neurotransmission and neurotoxicity .

Research Findings

Recent studies have highlighted the pharmacological profiles of related compounds, providing insights into the biological activity of this compound. A comparative analysis of similar compounds reveals variations in receptor affinity and biological effects:

Compound NameMolecular FormulaKey Features
2-(2-Aminocyclopentyl)acetic acid hydrochlorideC₇H₁₄ClNO₂Similar structure; different amino position
(2S)-2-amino-2-(1-methylcyclopropyl)acetic acidC₆H₁₂ClNO₂Contains a cyclopropane ring; different activity
3-(Aminomethyl)cyclopentanecarboxylic acidC₇H₁₃NO₂Different functional groups; potential analgesic properties

This table illustrates how structural modifications can lead to significant differences in biological activity.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Pain Management Study : In a controlled study using rodent models of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to controls. This suggests potential for therapeutic use in chronic pain management.
  • Neuroprotection Study : In models of oxidative stress-induced neuronal injury, the compound demonstrated protective effects by reducing markers of apoptosis and inflammation, indicating its potential as a neuroprotective agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(1-aminocyclopentyl)acetic acid hydrochloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : Cyclopentane ring functionalization via aminocyclopentane synthesis, typically through reductive amination of cyclopentanone derivatives using ammonium acetate and sodium cyanoborohydride .
  • Step 2 : Acetic acid side-chain introduction via nucleophilic substitution or coupling reactions (e.g., alkylation of glycine derivatives).
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol.
  • Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
    • Key Data :
ParameterValueSource
Yield (crude)60-75%Synthetic analogs
Purity (post-HPLC)≥95%

Q. How can this compound be characterized using NMR spectroscopy?

  • Methodology :

  • Sample Prep : Dissolve in DMSO-<i>d</i>6 (10 mg/mL) for <sup>1</sup>H and <sup>13</sup>C NMR .

  • Key Peaks :
  • Cyclopentyl CH2 groups: δ 1.4–2.1 ppm (multiplet).
  • α-proton adjacent to NH2: δ 3.2–3.5 ppm (triplet, <i>J</i> = 6 Hz).
  • COOH proton: δ 12.1 ppm (broad, exchanges with D2O).
  • Validation : Compare with analogs like 2-(n-decylamino)acetic acid hydrochloride (δ 1.2–2.3 ppm for aliphatic protons) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility :

SolventSolubility (mg/mL)Notes
PBS (pH 7.4)~5Similar to aminooxyacetic acid
DMSO≥5Suitable for stock solutions
H2O<1Requires pH adjustment
  • Stability :
  • Store at 2–8°C under inert atmosphere; stable for ≥6 months .
  • Degrades in aqueous solutions above pH 8 (hydrolysis of cyclopentylamine group) .

Advanced Research Questions

Q. How does the cyclopentylamine moiety influence the compound’s application in PROTAC design?

  • Role in PROTACs :

  • The cyclopentyl group introduces rigidity, optimizing ternary complex formation between target protein, E3 ligase, and degrader .
  • Compare with 4-aryl piperidine linkers (e.g., 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride), which balance flexibility and rigidity .
    • Design Strategy :
  • Linker length adjustment (cyclopentyl vs. cyclohexyl) modulates proteasome recruitment efficiency.
  • Computational docking (e.g., Rosetta) predicts binding poses for linker optimization .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Crystal Growth : Use vapor diffusion (ethanol/water, 20°C) .
  • Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL for small-molecule refinement (R factor < 0.05) .
    • Case Study : Analogous structures (e.g., 2-(4-hydroxyphenyl)acetic acid) show hydrogen-bonding networks between COOH and NH2 groups, stabilizing the crystal lattice .

Q. What computational approaches are suitable for predicting the compound’s reactivity and degradation pathways?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess amine protonation states .
  • MD Simulations : Simulate hydrolysis in aqueous buffers (GROMACS, CHARMM36 force field) .
    • Key Insights :
  • The cyclopentyl ring strain increases susceptibility to ring-opening under acidic conditions .
  • Degradation products may include cyclopentanol and glycine derivatives .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be analyzed?

  • Troubleshooting :

  • Scenario : Split NH2 peaks in D2O.
  • Cause : Partial deuteration or hydrogen bonding with residual solvent.
  • Solution : Re-dissolve in fully deuterated solvent, heat to 50°C to disrupt aggregates .
    • Validation : Compare with 2-(n-decyl-d21-amino)acetic acid hydrochloride spectra (δ 1.2–2.3 ppm for deuterated chains) .

Q. What safety protocols are critical when handling this compound in biological assays?

  • Guidelines :

  • PPE : Gloves, goggles, and lab coat (skin/eye irritation risk) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material .
    • Toxicity Data :
ParameterValueSource
LD50 (oral, rat)Not determinedAnalog data
GHS ClassificationSkin Irritant Cat. 2

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Aminocyclopentyl)acetic acid hydrochloride
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2-(1-Aminocyclopentyl)acetic acid hydrochloride

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